molecular formula C15H11NO4 B15247925 (Z)-3-(4-Nitrophenyl)-3-phenylacrylic acid

(Z)-3-(4-Nitrophenyl)-3-phenylacrylic acid

Cat. No.: B15247925
M. Wt: 269.25 g/mol
InChI Key: LDKNEGCCRUVKMM-UVTDQMKNSA-N
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Description

(Z)-3-(4-Nitrophenyl)-3-phenylacrylic acid is an organic compound characterized by the presence of a nitrophenyl group and a phenyl group attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-Nitrophenyl)-3-phenylacrylic acid typically involves the reaction of 4-nitrobenzaldehyde with phenylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an isomerization to yield the (Z)-isomer. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-Nitrophenyl)-3-phenylacrylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding carboxylic acids or other derivatives.

    Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-3-phenylacrylic acid.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-Nitrophenyl)-3-phenylacrylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various organic reactions and can be used to study reaction mechanisms and kinetics.

Biology

In biological research, this compound is used to investigate the effects of nitrophenyl and phenyl groups on biological systems. It can be used in the development of new drugs and as a probe to study enzyme interactions.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism of action of (Z)-3-(4-Nitrophenyl)-3-phenylacrylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The phenyl group can also participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenylacetic acid
  • 3-Phenylacrylic acid
  • 4-Nitrophenyl-3-phenylpropanoic acid

Uniqueness

(Z)-3-(4-Nitrophenyl)-3-phenylacrylic acid is unique due to the presence of both nitrophenyl and phenyl groups attached to an acrylic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

(Z)-3-(4-nitrophenyl)-3-phenylprop-2-enoic acid

InChI

InChI=1S/C15H11NO4/c17-15(18)10-14(11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(19)20/h1-10H,(H,17,18)/b14-10-

InChI Key

LDKNEGCCRUVKMM-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)O)/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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